2',2'-Difluoro-2'-deoxyuridine

Description

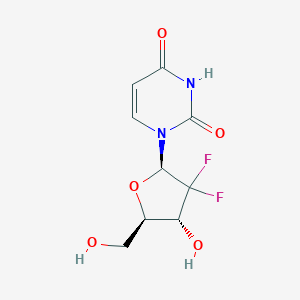

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O5/c10-9(11)6(16)4(3-14)18-7(9)13-2-1-5(15)12-8(13)17/h1-2,4,6-7,14,16H,3H2,(H,12,15,17)/t4-,6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIRDBEQIJQERSE-QPPQHZFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2C([C@@H]([C@H](O2)CO)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50891460 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114248-23-6 | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114248236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2',2'-Difluorodeoxyuridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50891460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2â??,2â??-Difluoro-2â??-deoxyuridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2',2'-DIFLUORODEOXYURIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y30D8SIL1I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis and Characterization of 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2',2'-Difluoro-2'-deoxyuridine (dFdU), an active metabolite of the potent anticancer agent Gemcitabine. The document details the chemical synthesis pathways, extensive characterization methodologies, and the mechanism of action. Experimental protocols for key analytical techniques are provided, and all quantitative data is summarized in structured tables for clarity. Visual diagrams generated using Graphviz are included to illustrate the synthetic workflow and the metabolic pathway, adhering to specified design constraints for optimal readability.

Introduction

2',2'-Difluoro-2'-deoxyuridine (dFdU) is a pyrimidine nucleoside analogue that plays a crucial role as a metabolite of the chemotherapeutic drug Gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC).[1][2][3] Gemcitabine is widely used in the treatment of various solid tumors, including pancreatic, non-small cell lung, ovarian, and breast cancers.[4][5] Upon administration, Gemcitabine is metabolized in the liver and other tissues by cytidine deaminase to form dFdU.[2] While Gemcitabine itself is a prodrug that requires intracellular phosphorylation to exert its cytotoxic effects, dFdU also exhibits significant biological activity.[2][5] It has been shown to be cytotoxic to cancer cells and can enhance the effects of radiation therapy.[2][6] Understanding the synthesis and characterization of dFdU is therefore critical for comprehending the overall pharmacology of Gemcitabine and for the development of related therapeutic agents.

This guide outlines the key synthetic strategies for obtaining dFdU and details the analytical techniques employed for its structural elucidation and quantification.

Chemical Synthesis

The synthesis of 2',2'-Difluoro-2'-deoxyuridine is intrinsically linked to the synthesis of its parent compound, Gemcitabine. The core of the synthesis involves the construction of the 2-deoxy-2,2-difluororibose sugar moiety, which is then coupled with a nucleobase.[7][8][9]

A common synthetic approach starts with an enantiopure starting material such as D-glyceraldehyde.[8][10] The introduction of the two fluorine atoms at the 2' position is a key challenge and can be achieved using various fluorinating agents and strategies.[7][8] One established method involves a Reformatsky reaction with ethyl bromodifluoroacetate.[8][10]

The synthesis can be broadly divided into the following key stages:

-

Formation of the Difluorinated Sugar Intermediate: This multi-step process typically begins with a protected form of a simple sugar. Key reactions may include the introduction of the difluoro group and subsequent modifications to yield a suitable lactone or lactol intermediate.

-

Glycosylation (Nucleobase Introduction): The difluorinated sugar is then coupled with a protected uracil derivative to form the nucleoside. This reaction is crucial for establishing the correct stereochemistry at the anomeric center.

-

Deprotection: Finally, all protecting groups on the sugar and the nucleobase are removed to yield the final product, 2',2'-Difluoro-2'-deoxyuridine.

Alternatively, dFdU can be synthesized from Gemcitabine hydrochloride through deamination.[3]

Synthetic Workflow Diagram

Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 2',2'-Difluoro-2'-deoxyuridine, ensuring its identity, purity, and quantification in various matrices.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of dFdU.

-

¹H NMR: Provides information about the proton environment in the molecule, including the sugar and base protons.[11]

-

¹⁹F NMR: Is particularly useful for confirming the presence and chemical environment of the two fluorine atoms at the 2' position.[5][12] 19F NMR has also been used to monitor the uptake and metabolism of fluorinated drugs like Gemcitabine in vivo.[12]

-

¹³C NMR: Complements ¹H NMR by providing information about the carbon skeleton.

-

2D NMR Techniques (COSY, HMQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the overall structure and stereochemistry.[13][14]

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of dFdU, confirming its elemental composition. It is often coupled with liquid chromatography for sensitive quantification.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for assessing the purity of synthesized dFdU and for its quantification in pharmaceutical formulations and biological samples.[15][16] A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile.[17]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and selective technique is the method of choice for quantifying dFdU and its parent drug, Gemcitabine, in complex biological matrices such as plasma and tissue homogenates.[5][17][18] Porous graphitic carbon columns have been shown to be effective for the separation of dFdU and its phosphorylated metabolites.[19][20]

Physicochemical Properties

The physicochemical properties of 2',2'-Difluoro-2'-deoxyuridine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1][2] |

| Molecular Weight | 264.18 g/mol | [1][15][16] |

| Melting Point | 147-149 °C | [3] |

| Appearance | White to Off-White Solid | [3] |

| Solubility | Slightly soluble in methanol, very slightly soluble in water (with heating).[3] Soluble in DMF, DMSO, and Ethanol.[2] | [2][3] |

| pKa | 9.39 ± 0.10 (Predicted) | [3] |

Mechanism of Action and Metabolic Pathway

2',2'-Difluoro-2'-deoxyuridine is an active metabolite of Gemcitabine. The anticancer activity of Gemcitabine is initiated by its transport into the cell, followed by a series of phosphorylations by intracellular kinases to form the active diphosphate (dFdCDP) and triphosphate (dFdCTP) metabolites.[5][10]

-

dFdCTP competes with the natural deoxynucleotide (dCTP) for incorporation into DNA.[21] Once incorporated, it leads to "masked chain termination," where the addition of one more nucleotide prevents DNA polymerases from proceeding further, ultimately inhibiting DNA synthesis and leading to apoptosis.[21][22]

-

dFdCDP inhibits ribonucleotide reductase, the enzyme responsible for producing deoxynucleotides for DNA synthesis. This depletion of the deoxynucleotide pool potentiates the incorporation of dFdCTP into DNA.[10]

dFdU itself can also be phosphorylated intracellularly to its active triphosphate form (dFdUTP), which can be incorporated into DNA and contribute to cytotoxicity. Furthermore, dFdU has been shown to act as a radiosensitizer, enhancing the cell-killing effects of radiation therapy.[6]

Metabolic Activation and Mechanism of Action Diagram

Experimental Protocols

HPLC Method for Purity Assessment

-

Instrumentation: HPLC system with UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).[23]

-

Mobile Phase: Isocratic or gradient elution with a mixture of a suitable buffer (e.g., 10 mM ammonium acetate, pH 6.8) and an organic modifier (e.g., methanol or acetonitrile).[17]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 260 nm.[22]

-

Sample Preparation: Dissolve a known amount of dFdU in the mobile phase or a suitable solvent.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a known volume of the sample solution.

-

Monitor the chromatogram and determine the retention time and peak area of dFdU.

-

Calculate purity based on the relative peak area.

-

LC-MS/MS Method for Quantification in Plasma

-

Instrumentation: LC-MS/MS system with a triple quadrupole mass spectrometer.

-

Column: Porous graphitic carbon column (e.g., Hypercarb) or a C18 column.[19][20]

-

Mobile Phase: Gradient elution using ammonium bicarbonate in an acetonitrile/water mixture is effective for porous graphitic carbon columns.[20] For C18 columns, a gradient of ammonium acetate buffer and methanol can be used.[18]

-

Ionization: Electrospray ionization (ESI), either in positive or negative mode. Negative ion mode has been used for monitoring [dFdU-H]⁻ at m/z 263.[18]

-

Detection: Multiple Reaction Monitoring (MRM) for specific transitions of dFdU and an internal standard.

-

Sample Preparation:

-

Spike plasma samples with an internal standard (e.g., a stable isotope-labeled version of dFdU or a related compound like 5'-deoxy-5-fluorouridine).[18]

-

Perform protein precipitation with a solvent like acetonitrile or solid-phase extraction to remove plasma proteins and interferences.[17][18]

-

Evaporate the supernatant and reconstitute in the mobile phase.

-

-

Procedure:

-

Develop an optimized LC gradient to separate dFdU from other plasma components and metabolites.

-

Optimize MS parameters (e.g., collision energy) for the specific MRM transitions of dFdU and the internal standard.

-

Construct a calibration curve using standards of known concentrations in the same matrix.

-

Analyze the prepared samples and quantify dFdU based on the peak area ratio to the internal standard and the calibration curve.

-

Quantitative Data from LC-MS/MS Analysis

| Analyte | Matrix | Calibration Range | LLOQ | Recovery (%) | Reference |

| dFdU | Human Plasma | 5–5000 ng/mL | 1.35 ng/mL | 84.6 | [18] |

| dFdU | PBMC Lysate | 42.1–4210 nM | 42.1 nM | N/A | [20] |

| dFdC | Human Plasma | 5–1000 ng/mL | 3.16 ng/mL | 88.4 | [18] |

| dFdC | PBMC Lysate | 4.29–429 nM | 4.29 nM | N/A | [20] |

LLOQ: Lower Limit of Quantification; PBMC: Peripheral Blood Mononuclear Cells

Cytotoxicity Data

| Cell Line | IC₅₀ (µM) | Reference |

| HepG2 | 3.13 | [2][6] |

| A549 | 3.92 | [2][6] |

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of 2',2'-Difluoro-2'-deoxyuridine. The synthetic routes, while challenging, are well-established, primarily leveraging methodologies developed for its precursor, Gemcitabine. A suite of powerful analytical techniques, with LC-MS/MS being paramount for sensitive quantification, allows for the thorough characterization of this important metabolite. Understanding the synthesis, properties, and biological actions of dFdU is essential for researchers and professionals in the field of drug development, as it contributes to a more complete picture of the pharmacology of Gemcitabine and aids in the design of new and improved nucleoside-based therapies.

References

- 1. 2',2'-Difluoro-2'-deoxyuridine | C9H10F2N2O5 | CID 13922191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. 2',2'-DIFLUORO-2'-DEOXYURIDINE CAS#: 114248-23-6 [m.chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The synthesis of gemcitabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. researchgate.net [researchgate.net]

- 10. Gemcitabine - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. 19F NMR in vivo spectroscopy reflects the effectiveness of perfusion-enhancing vascular modifiers for improving gemcitabine chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Conformation of Gemcitabine: An Experimental NMR and Theoretical DFT Study [scientiairanica.sharif.edu]

- 14. researchgate.net [researchgate.net]

- 15. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]

- 16. 2’,2’-Difluoro-2’-deoxyuridine | LGC Standards [lgcstandards.com]

- 17. researchgate.net [researchgate.net]

- 18. "Measurement of the Anticancer Agent Gemcitabine and Its Deaminated Met" by Yan Xu, Bruce Keith et al. [engagedscholarship.csuohio.edu]

- 19. Retention studies of 2'-2'-difluorodeoxycytidine and 2'-2'-difluorodeoxyuridine nucleosides and nucleotides on porous graphitic carbon: development of a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Simultaneous quantification of 2',2'-difluorodeoxycytidine and 2',2'-difluorodeoxyuridine nucleosides and nucleotides in white blood cells using porous graphitic carbon chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Action of 2',2'-difluorodeoxycytidine on DNA synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ajgreenchem.com [ajgreenchem.com]

- 23. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]

An In-depth Technical Guide to 2',2'-Difluoro-2'-deoxyuridine: Properties, Mechanisms, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2'-Difluoro-2'-deoxyuridine (dFdU) is a key metabolite of the widely used chemotherapeutic agent gemcitabine (2',2'-difluoro-2'-deoxycytidine, dFdC). Formed through the deamination of gemcitabine by cytidine deaminase, primarily in the liver, dFdU was initially considered an inactive metabolite. However, emerging evidence has demonstrated its own significant cytotoxic and radiosensitizing activities, contributing to the overall therapeutic effect of gemcitabine. This technical guide provides a comprehensive overview of the chemical and physical properties, mechanism of action, and relevant experimental protocols for 2',2'-Difluoro-2'-deoxyuridine, intended to serve as a valuable resource for researchers in oncology and drug development.

Chemical and Physical Properties

2',2'-Difluoro-2'-deoxyuridine is a pyrimidine nucleoside analog characterized by the presence of two fluorine atoms at the 2' position of the deoxyribose sugar. These fluorine substituents are crucial for its biological activity.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀F₂N₂O₅ | [1] |

| Molecular Weight | 264.18 g/mol | [1] |

| CAS Number | 114248-23-6 | [2] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 147-149 °C | [2] |

| pKa | 9.39 ± 0.10 (Predicted) | [2] |

| Solubility | ||

| Water | Slightly soluble (heatable) | [2] |

| Methanol | Slightly soluble | [2] |

| Ethanol | 25 mg/mL | [3] |

| DMSO | 20 mg/mL | [3] |

| DMF | 20 mg/mL | [3] |

| PBS (pH 7.2) | 10 mg/mL | [3] |

Mechanism of Action

The cytotoxic effects of 2',2'-Difluoro-2'-deoxyuridine are multifaceted, involving its intracellular activation and subsequent interference with critical cellular processes.

Cellular Uptake and Activation

2',2'-Difluoro-2'-deoxyuridine is transported into cells where it undergoes phosphorylation by cellular kinases to its active mono-, di-, and triphosphate forms (dFdU-MP, dFdU-DP, and dFdU-TP).

Inhibition of DNA and RNA Synthesis

The triphosphate metabolite, dFdU-TP, is incorporated into both DNA and RNA. Its incorporation into DNA leads to chain termination and the inhibition of DNA synthesis. The incorporation into RNA can disrupt RNA processing and function.

Inhibition of Thymidylate Synthase

The monophosphate form, dFdU-MP, is a known inhibitor of thymidylate synthase (TS), a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[4] Inhibition of TS leads to a depletion of the dTMP pool, which is essential for DNA synthesis and repair.[4] This disruption of nucleotide metabolism contributes significantly to the cytotoxic effects of dFdU.[4]

Cell Cycle Arrest and Apoptosis

By disrupting DNA synthesis and nucleotide metabolism, 2',2'-Difluoro-2'-deoxyuridine induces cell cycle arrest, primarily in the S-phase.[5] This prolonged arrest can trigger apoptosis, or programmed cell death. The apoptotic cascade initiated by dFdU involves the activation of caspases and is regulated by members of the Bcl-2 family of proteins.

Cytotoxicity

2',2'-Difluoro-2'-deoxyuridine has demonstrated cytotoxic activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values vary depending on the cell line and the duration of exposure.

| Cell Line | Cancer Type | Exposure Time | IC₅₀ (µM) | Reference |

| HepG2 | Hepatocellular Carcinoma | 48 h - 14 d | 3.13 | [5] |

| A549 | Lung Carcinoma | 48 h - 14 d | 3.92 | [5] |

| HTB-26 | Breast Cancer | 48 h | 10 - 50 | [6] |

| PC-3 | Pancreatic Cancer | 48 h | 10 - 50 | [6] |

| BxPC3 | Pancreatic Cancer | - | 0.15 ± 0.05 | [1] |

| Caco-2 | Colorectal Adenocarcinoma | - | 32.1 ± 4.3 | [1] |

Experimental Protocols

Synthesis of 2',2'-Difluoro-2'-deoxyuridine

A general procedure for the synthesis of 2',2'-Difluoro-2'-deoxyuridine involves the deamination of gemcitabine hydrochloride.[2]

Materials:

-

Gemcitabine hydrochloride

-

2N Aqueous acetic acid

-

Sodium nitrite

-

2N Aqueous sodium hydroxide

-

Methanol

-

Ethyl acetate

Procedure:

-

Dissolve gemcitabine hydrochloride (e.g., 5 g, 16.7 mmol) in 2N aqueous acetic acid (350 ml).

-

Slowly add sodium nitrite (e.g., 16.7 g, 14.5 eq.) to the solution.

-

Allow the reaction mixture to stand at room temperature for 48 hours.

-

Adjust the pH of the reaction mixture to 6-7 with 2N aqueous sodium hydroxide.

-

Concentrate the solution under reduced pressure.

-

To the concentrated residue, add a solvent mixture of methanol/ethyl acetate (1:5, 360 ml) and filter to remove insoluble salts.

-

Repeat the washing and filtration step several times to ensure complete salt removal.

-

Concentrate the final filtrate under reduced pressure to yield 2',2'-Difluoro-2'-deoxyuridine.[2]

HPLC Purification

High-performance liquid chromatography (HPLC) is a standard method for the purification of 2',2'-Difluoro-2'-deoxyuridine. The following is a representative protocol.

Instrumentation and Conditions:

-

Column: C18 reverse-phase column (e.g., 250 mm x 10 mm, 5 µm particle size)[7]

-

Mobile Phase A: 0.1% Acetic acid in water[7]

-

Mobile Phase B: Methanol[7]

-

Gradient: A linear gradient can be optimized, for example: 5-20% B over 30 minutes, then holding at 20% B.[7]

-

Flow Rate: 1.5 mL/min[7]

-

Detection: UV at 277 nm[7]

-

Column Temperature: Room temperature[7]

Procedure:

-

Dissolve the crude 2',2'-Difluoro-2'-deoxyuridine in a minimal amount of the initial mobile phase.

-

Filter the sample through a 0.45 µm filter.

-

Inject the sample onto the equilibrated HPLC column.

-

Run the gradient elution program.

-

Collect fractions corresponding to the 2',2'-Difluoro-2'-deoxyuridine peak.

-

Analyze the purity of the collected fractions by analytical HPLC.

-

Pool the pure fractions and remove the solvent under reduced pressure.

NMR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is used to confirm the structure of 2',2'-Difluoro-2'-deoxyuridine.

Sample Preparation:

-

Dissolve the purified 2',2'-Difluoro-2'-deoxyuridine in a deuterated solvent such as DMSO-d₆ or CD₃OD.

¹H and ¹³C NMR:

-

Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 or 500 MHz).

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

-

Characteristic peaks for the uracil base and the difluorinated deoxyribose sugar moiety should be observed and assigned.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of a compound.[4]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

2',2'-Difluoro-2'-deoxyuridine stock solution (in DMSO)

-

MTT solution (5 mg/mL in PBS)[8]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4]

-

Incubate the plate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of 2',2'-Difluoro-2'-deoxyuridine in culture medium from the stock solution.

-

Replace the medium in the wells with the medium containing the different concentrations of dFdU. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

-

Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]

-

Carefully remove the medium and add 100-200 µL of solubilization solution to each well to dissolve the formazan crystals.[4]

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8]

-

Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[8]

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

2',2'-Difluoro-2'-deoxyuridine, a major metabolite of gemcitabine, is a biologically active compound with its own distinct cytotoxic properties. Its mechanism of action, involving the inhibition of DNA and RNA synthesis, inhibition of thymidylate synthase, and induction of cell cycle arrest and apoptosis, highlights its contribution to the overall anticancer efficacy of gemcitabine. This technical guide provides a consolidated resource of its chemical and physical properties, mechanisms of action, and key experimental protocols to aid researchers in further investigating the therapeutic potential of this important molecule. A deeper understanding of the independent role of dFdU may open new avenues for the development of more effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of thymidylate synthase after administration of doxifluridine in a transplantable colon carcinoma in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2’,2’-Difluoro-2’-deoxyuridine-13C,15N2 | LGC Standards [lgcstandards.com]

- 4. researchtweet.com [researchtweet.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

In Vitro Cytotoxicity of 2',2'-Difluoro-2'-deoxyuridine in Cancer Cells: A Technical Guide

Abstract

2',2'-Difluoro-2'-deoxyuridine, widely known as gemcitabine, is a cornerstone of chemotherapy for a multitude of cancers, including pancreatic, non-small cell lung, breast, and bladder cancers.[1][2] Its efficacy lies in its ability to disrupt DNA synthesis and induce programmed cell death, or apoptosis, in rapidly dividing cancer cells.[2][3] This technical guide provides an in-depth analysis of the in vitro cytotoxicity of gemcitabine, presenting key quantitative data, detailed experimental protocols, and visualizations of its molecular mechanisms and experimental workflows. The information compiled herein is intended to serve as a comprehensive resource for researchers and professionals engaged in the study and development of cytotoxic anticancer agents.

Introduction

Gemcitabine (dFdC) is a synthetic pyrimidine nucleoside analog of deoxycytidine.[4] It functions as a prodrug, meaning it is administered in an inactive form and must be metabolized within the cell to exert its cytotoxic effects.[4] Its structural similarity to natural nucleosides allows it to be transported into cells and subsequently phosphorylated by cellular kinases. The resulting active metabolites, gemcitabine diphosphate (dFdCDP) and gemcitabine triphosphate (dFdCTP), are the primary mediators of its anticancer activity.[1][3] This guide will explore the mechanisms of action, quantitative measures of cytotoxicity, and the experimental procedures used to evaluate the in vitro effects of gemcitabine on cancer cells.

Mechanism of Action

The cytotoxic effects of gemcitabine are primarily attributed to two key mechanisms mediated by its active metabolites:

-

Inhibition of DNA Synthesis by dFdCTP: Gemcitabine triphosphate (dFdCTP) competitively inhibits the incorporation of the natural nucleotide deoxycytidine triphosphate (dCTP) into the growing DNA strand during replication.[4] Once incorporated, dFdCTP acts as a "masked chain terminator."[2][4] After the fraudulent base is added, one more nucleotide is incorporated, which effectively hides the gemcitabine analog from the DNA polymerase's proofreading and repair mechanisms.[4] This leads to the stalling of DNA replication and the induction of apoptosis.[3][4]

-

Inhibition of Ribonucleotide Reductase by dFdCDP: Gemcitabine diphosphate (dFdCDP) inhibits the enzyme ribonucleotide reductase (RNR).[2][3] RNR is crucial for the de novo synthesis of deoxynucleotides, the building blocks of DNA.[3] By inhibiting RNR, dFdCDP depletes the cellular pool of deoxynucleotides, further hampering DNA synthesis and repair.[3]

This dual mechanism of action contributes to the potent cytotoxic effects of gemcitabine in a variety of cancer cell types.

Signaling Pathways Modulated by Gemcitabine

Gemcitabine-induced DNA damage and replication stress trigger a cascade of intracellular signaling pathways that ultimately determine the cell's fate. Key pathways implicated in the cellular response to gemcitabine include:

-

DNA Damage Response (DDR) Pathways: Gemcitabine-induced stalled replication forks and DNA strand breaks activate the ATM (ataxia-telangiectasia mutated) and ATR (ataxia-telangiectasia and Rad3-related) signaling pathways.[5] These pathways, in turn, activate downstream checkpoint kinases such as Chk1 and Chk2, leading to cell cycle arrest and attempts at DNA repair.[5] The Rad9-Hus1-Rad1 (9-1-1) complex is also a key sensor in the ATR-mediated response to replication stress.[5]

-

Stress-Activated Protein Kinase (SAPK) Pathways: Gemcitabine treatment has been shown to activate the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) signaling pathways.[6] These pathways are generally associated with cellular stress and can mediate apoptotic cell death.[6]

-

Developmental Signaling Pathways: Several developmental pathways, often dysregulated in cancer, have been implicated in gemcitabine resistance. These include the Wnt/β-catenin, Hedgehog (Hh), and Notch signaling pathways.[1] Activation of these pathways can promote cell survival and diminish the cytotoxic effects of gemcitabine.[1]

Below is a diagram illustrating the intracellular activation and primary mechanisms of action of gemcitabine.

The following diagram illustrates the key signaling pathways activated in response to gemcitabine-induced cellular stress.

Quantitative Analysis of In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the in vitro cytotoxicity of a compound. It represents the concentration of a drug that is required for 50% inhibition of a biological process, such as cell proliferation or viability. The IC50 values for gemcitabine can vary significantly depending on the cancer cell line, reflecting inherent differences in drug uptake, metabolism, and cellular response.

Table 1: IC50 Values of Gemcitabine in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (nM) | Incubation Time (h) | Reference |

| MIA PaCa-2 | Pancreatic | 25.00 ± 0.47 | 72 | [7] |

| PANC-1 | Pancreatic | 48.55 ± 2.30 | 72 | [7] |

| AsPC-1 | Pancreatic | Moderately sensitive | - | [8] |

| BxPC-3 | Pancreatic | Sensitive | - | [8] |

| Capan-1 | Pancreatic | Comparatively more resistant | - | [8] |

| CCRF-CEM | Leukemia | ~3.78 (1 ng/ml) | - | [9] |

| MV-4-11 | Leukemia | 0.0000005 µM (0.5 pM) | - | [9] |

| ES4 | - | 0.0000007 µM (0.7 pM) | - | [9] |

| ACHN | Kidney | 0.0000009 µM (0.9 pM) | - | [9] |

| HCT-116 | Colorectal | 5,500,000 (5.50 mM) | 24 | [10] |

| HepG2 | Liver | 3,130 | - | [11] |

| A549 | Lung | 3,920 | - | [11] |

Note: IC50 values can exhibit variability between laboratories due to differences in experimental protocols, cell passage number, and reagent sources.[12] The values presented here are for reference and should be empirically determined for specific experimental systems.

Experimental Protocols

Standardized protocols are essential for the accurate and reproducible assessment of in vitro cytotoxicity. The following sections detail the methodologies for two commonly used assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well plates

-

Gemcitabine stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[13]

-

Drug Treatment: Prepare serial dilutions of gemcitabine in complete culture medium to achieve the desired final concentrations. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include vehicle-treated wells as a negative control and wells with medium only as a blank.[13][14]

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).[14]

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[13][14]

-

Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of a solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570-590 nm using a microplate reader.

-

Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

The Annexin V/Propidium Iodide (PI) assay is a widely used method for detecting apoptosis by flow cytometry.

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Materials:

-

Cancer cell line of interest

-

6-well plates

-

Gemcitabine stock solution

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with various concentrations of gemcitabine for the desired duration. Include an untreated control.[14]

-

Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[14]

-

Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Wash the cell pellet twice with cold PBS.[14]

-

Staining: Resuspend the cells in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension. Gently vortex and incubate for 15 minutes at room temperature in the dark.[14]

-

Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour of staining.[14]

Data Interpretation:

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

Conclusion

2',2'-Difluoro-2'-deoxyuridine (gemcitabine) remains a pivotal cytotoxic agent in the clinical management of various cancers. Its multifaceted mechanism of action, centered on the disruption of DNA synthesis and induction of apoptosis, provides a robust foundation for its therapeutic efficacy. Understanding the nuances of its in vitro cytotoxicity, including the specific signaling pathways it modulates and the quantitative measures of its potency across different cancer cell lines, is paramount for the continued development of effective cancer therapies. The experimental protocols detailed in this guide provide a standardized framework for researchers to further investigate the cytotoxic properties of gemcitabine and novel anticancer compounds. This comprehensive overview serves as a valuable resource for scientists and drug development professionals dedicated to advancing the field of oncology.

References

- 1. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Gemcitabine - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 4. Gemcitabine: metabolism, mechanisms of action, and self-potentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 6. researchgate.net [researchgate.net]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. researchgate.net [researchgate.net]

- 9. selleckchem.com [selleckchem.com]

- 10. medipol.edu.tr [medipol.edu.tr]

- 11. caymanchem.com [caymanchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Pharmacokinetics of 2',2'-Difluoro-2'-deoxyuridine (Gemcitabine): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2'-Difluoro-2'-deoxyuridine, more commonly known as gemcitabine (dFdC), is a synthetic pyrimidine nucleoside analogue of deoxycytidine. Since its approval in 1996, it has become a cornerstone of chemotherapy regimens for a variety of solid tumors, including pancreatic, non-small cell lung, breast, and ovarian cancers.[1] As a prodrug, gemcitabine's efficacy is critically dependent on its transport into tumor cells and its subsequent intracellular metabolic activation.[2][3] Understanding the pharmacokinetic profile—the absorption, distribution, metabolism, and excretion (ADME)—of gemcitabine is paramount for optimizing its therapeutic index, overcoming drug resistance, and guiding the development of novel drug delivery strategies. This technical guide provides an in-depth overview of the core pharmacokinetic principles of gemcitabine, detailed experimental protocols for its quantification, and a visual representation of its metabolic and mechanistic pathways.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Gemcitabine is administered intravenously due to poor oral bioavailability (around 10%), a consequence of extensive first-pass metabolism in the gut and liver by the enzyme cytidine deaminase (CDA).[4][5][6]

Absorption: Following intravenous infusion, gemcitabine is rapidly distributed into the tissues. Peak plasma concentrations are typically observed within minutes of completing the infusion.[7]

Distribution: Gemcitabine is a hydrophilic molecule that requires specialized nucleoside transporters to cross cell membranes.[1][8] The human equilibrative nucleoside transporter 1 (hENT1) is considered the primary transporter for gemcitabine into cancer cells, and its expression level can correlate with treatment effectiveness.[1][9][10] The population mean for the volume of distribution of the central compartment (Vc) for gemcitabine has been reported to be approximately 15 L.[11]

Metabolism: The metabolism of gemcitabine is a tale of two competing pathways: intracellular activation, which is essential for its cytotoxic effect, and systemic inactivation.

-

Anabolic (Activation) Pathway: Once inside the cell, gemcitabine is sequentially phosphorylated to its active metabolites. This process is initiated by deoxycytidine kinase (dCK), which converts gemcitabine to its monophosphate form, gemcitabine monophosphate (dFdCMP).[12][13] This initial step is the rate-limiting factor in the activation cascade.[14][15] dFdCMP is then further phosphorylated by other cellular kinases to gemcitabine diphosphate (dFdCDP) and finally to the primary active metabolite, gemcitabine triphosphate (dFdCTP).[15][16] These active metabolites, particularly dFdCTP, have a much longer intracellular half-life than the parent drug's plasma half-life, allowing for sustained cytotoxic activity.[17]

-

Catabolic (Inactivation) Pathway: The majority of gemcitabine is rapidly and extensively inactivated by the enzyme cytidine deaminase (CDA), which is ubiquitously present in the liver, blood, and other tissues.[4][11][13] CDA deaminates gemcitabine to the inactive metabolite 2',2'-difluoro-2'-deoxyuridine (dFdU).[14][18] This rapid conversion is the primary driver of gemcitabine's short plasma half-life.[6]

Excretion: Gemcitabine is eliminated from the body primarily through metabolism and subsequent renal excretion. The main urinary metabolite is dFdU, which accounts for the vast majority of the excreted drug.[11] Mild to moderate renal insufficiency does not appear to have a significant effect on gemcitabine pharmacokinetics.[7]

Pharmacokinetic Data Presentation

The pharmacokinetic parameters of gemcitabine and its primary metabolite, dFdU, are influenced by dose and infusion duration. Longer infusion times at lower doses can lead to higher intracellular accumulation of the active metabolite dFdCTP, a strategy explored to enhance efficacy.[4][17]

Table 1: Pharmacokinetic Parameters of Gemcitabine in Human Plasma

| Dose (mg/m²) | Infusion Time | Cmax (µg/mL) | Vc (L) | CL (L/min) | t½ (min) |

| 500 - 2,592 | 0.4 - 1.2 hours | 3.2 - 45.5 | N/A | N/A | N/A |

| 1,000 | 30 min | >5 (approx. 30 min post-infusion) | N/A | N/A | N/A |

| N/A | N/A | N/A | 15 | 2.7 | 42 - 94 |

Cmax: Maximum plasma concentration; Vc: Volume of distribution of central compartment; CL: Clearance; t½: Half-life. Data compiled from[6][7][11].

Table 2: Pharmacokinetic Parameters of dFdU (Inactive Metabolite) in Human Plasma

| Parameter | Population Mean | Between-Subject Variability (CV%) |

| Vc (L) | 46 | 15% |

| CL (L/min) | 0.04 | 35% |

Vc: Volume of distribution of central compartment; CL: Clearance. Data compiled from[11].

Table 3: Intracellular Pharmacokinetics in Peripheral Blood Mononuclear Cells (PBMCs)

| Analyte | Mean Intracellular AUC₀₋₂₄ₕ (µM*h) |

| Gemcitabine (dFdC) | 95 |

| dFdU | 1650 |

| dFdCTP | Significantly higher than dFdUTP |

| dFdUTP | Much lower than dFdCTP |

AUC₀₋₂₄ₕ: Area under the concentration-time curve from 0 to 24 hours. Data indicates that while dFdU is more abundant than the parent drug within cells, the active phosphorylated forms of gemcitabine (dFdCTP) are far more prevalent than the phosphorylated forms of dFdU (dFdUTP). Data compiled from[19][20].

Experimental Protocols

Accurate quantification of gemcitabine and its metabolites in biological matrices is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity.[21][22][23]

Protocol 1: Quantification of Gemcitabine and Metabolites in Plasma/Tissue

This protocol outlines a general methodology for the simultaneous determination of gemcitabine (dFdC), dFdU, and dFdCTP in plasma or tissue homogenates.

1. Sample Collection and Handling:

-

Collect blood samples in tubes containing a cytidine deaminase inhibitor, such as tetrahydrouridine (THU), to prevent ex vivo degradation of gemcitabine.[18]

-

Centrifuge to separate plasma. Store plasma and tissue samples at -80°C until analysis.[21]

2. Sample Preparation (Protein Precipitation):

-

To a small volume of plasma (e.g., 25-50 µL) or tissue homogenate, add a deuterated internal standard (e.g., ¹³C,¹⁵N₂-gemcitabine).[6][18]

-

Add 3-4 volumes of ice-cold acetonitrile or methanol to precipitate proteins.[18][24]

-

Vortex vigorously and centrifuge at high speed (e.g., >12,000 g) for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube or 96-well plate for analysis.[18] For dFdU analysis, the supernatant may be evaporated to dryness and reconstituted.[18]

3. Chromatographic Conditions (LC):

-

Column: A porous graphitic carbon column (e.g., Hypercarb) is effective for separating the polar analytes.[19] Alternatively, a polar C18 column (e.g., Luna Omega Polar C18) can be used.[24]

-

Mobile Phase: Use a gradient elution with a mixture of an aqueous solvent (e.g., 5 mM ammonium acetate or water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[23][24]

-

Flow Rate: A typical flow rate is between 0.4 - 0.8 mL/min.[23][24]

-

Run Time: Modern UHPLC methods can achieve separation in under 5 minutes.[24]

4. Mass Spectrometric Conditions (MS/MS):

-

Mass Spectrometer: A triple quadrupole mass spectrometer is used, operating in Multiple Reaction Monitoring (MRM) mode.[19]

-

Ionization Source: Electrospray ionization (ESI) is commonly used. Gemcitabine is often monitored in positive ion mode, while dFdU and the phosphorylated metabolites are monitored in negative ion mode.[18][19]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for each analyte and internal standard (e.g., Gemcitabine: m/z 264.1 → 112.1).[18]

5. Quantification:

-

Construct calibration curves using blank matrix spiked with known concentrations of each analyte.[21]

-

Calculate analyte concentrations in unknown samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Protocol 2: Intracellular Uptake and Metabolism in Cultured Cells

This protocol describes a method to assess the ability of cancer cells to take up and metabolize gemcitabine.

1. Cell Culture and Treatment:

-

Plate cancer cells (e.g., pancreatic, lung) in multi-well plates and grow to near confluence.[25]

-

Incubate the cells with gemcitabine at various concentrations and for different time points (e.g., 2, 4, 24 hours) in culture medium.[10][14]

2. Cell Lysis and Nucleotide Extraction:

-

After incubation, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.

-

Lyse the cells and extract the acid-soluble fraction containing nucleotides. This is typically done by adding a cold acid solution (e.g., 0.5 M perchloric acid or trichloroacetic acid).[26]

-

Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

-

Neutralize the acidic supernatant with a base (e.g., potassium hydroxide).[26] Centrifuge again to remove the precipitate.

3. Analysis:

-

Analyze the neutralized supernatant (the nucleotide pool) using an LC-MS/MS method similar to Protocol 1, optimized for the separation of dFdCMP, dFdCDP, and dFdCTP.[21] Anion-exchange chromatography can also be effective for separating these highly polar, negatively charged molecules.[26][27]

4. Data Expression:

-

Quantify the intracellular concentration of each metabolite.

-

Normalize the data to the number of cells (e.g., pmol/10⁷ cells) or total protein content to allow for comparison across different cell lines and conditions.[26]

Mandatory Visualizations

Metabolic Pathways

Caption: Metabolic activation and inactivation pathways of Gemcitabine.

Mechanism of Action

Caption: Dual mechanism of action of Gemcitabine's active metabolites.

Experimental Workflow

Caption: General workflow for quantifying Gemcitabine by LC-MS/MS.

Conclusion

The clinical activity of 2',2'-Difluoro-2'-deoxyuridine is intricately linked to its complex pharmacokinetic profile. Its efficacy is a direct result of cellular uptake via nucleoside transporters and a competitive intracellular metabolism that favors the formation of active phosphorylated metabolites over systemic inactivation by cytidine deaminase. The short plasma half-life of the parent drug belies the prolonged intracellular retention of dFdCTP, which ultimately drives the cytotoxic effect through dual mechanisms of DNA chain termination and ribonucleotide reductase inhibition.[12][19] A thorough understanding of these pathways, supported by robust analytical methodologies like LC-MS/MS, is essential for clinicians and researchers. This knowledge enables the rational design of combination therapies, the development of strategies to overcome resistance (such as co-administration with CDA inhibitors), and the exploration of novel formulations aimed at improving the therapeutic window of this vital anticancer agent.[5]

References

- 1. massivebio.com [massivebio.com]

- 2. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Preclinical Absorption, Distribution, Metabolism, and Excretion of an Oral Amide Prodrug of Gemcitabine Designed to Deliver Prolonged Systemic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 6. Pharmacokinetics of Gemcitabine and its Amino Acid Ester Prodrug following Intravenous and Oral Administrations in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medicines.org.uk [medicines.org.uk]

- 8. scispace.com [scispace.com]

- 9. Cellular uptake and anti-tumor activity of gemcitabine conjugated with new amphiphilic cell penetrating peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]

- 13. oaepublish.com [oaepublish.com]

- 14. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ClinPGx [clinpgx.org]

- 16. Promising molecular mechanisms responsible for gemcitabine resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pharmacokinetic evaluation of gemcitabine and 2',2'-difluorodeoxycytidine-5'-triphosphate after prolonged infusion in patients affected by different solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. celerion.com [celerion.com]

- 19. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2',2'-difluorodeoxyuridine and their nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A novel method for quantification of gemcitabine and its metabolites 2',2'-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC-MS/MS: comparison with (19)F NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ajgreenchem.com [ajgreenchem.com]

- 24. Quantitative UHPLC-MS/MS Analysis of Gemcitabine and Its Active and Inactive Metabolites in Pig Plasma and Lung Tissue in Preparation of Locoregional Therapies for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high‐performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 27. A new, simple method for quantifying gemcitabine triphosphate in cancer cells using isocratic high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure of 2',2'-Difluoro-2'-deoxyuridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2',2'-Difluoro-2'-deoxyuridine, commonly referred to as dFdU, is a pyrimidine nucleoside analog. It is the primary and less active metabolite of the potent anticancer drug Gemcitabine (2',2'-Difluoro-2'-deoxycytidine, dFdC). The metabolic conversion from dFdC to dFdU occurs via deamination, a reaction catalyzed by the enzyme cytidine deaminase. Understanding the precise molecular structure of dFdU is crucial for comprehending its pharmacological profile, its contribution to the overall therapeutic and toxicological effects of Gemcitabine, and for the rational design of new nucleoside-based therapeutic agents.

This technical guide provides a detailed examination of the molecular structure of 2',2'-Difluoro-2'-deoxyuridine, including its chemical identity, quantitative structural parameters derived from computational analysis, and detailed experimental protocols for its characterization.

Molecular Identity and Structure

The core structure of 2',2'-Difluoro-2'-deoxyuridine consists of a uracil base attached to a 2'-deoxyribose sugar ring via a β-N1-glycosidic bond. The defining feature of this molecule is the substitution of the two hydrogen atoms on the 2' carbon of the sugar with two fluorine atoms.

| Identifier | Value |

| IUPAC Name | 1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |

| Synonyms | dFdU, 2',2'-Difluorodeoxyuridine |

| Molecular Formula | C₉H₁₀F₂N₂O₅ |

| Molecular Weight | 264.18 g/mol |

| CAS Number | 114248-23-6 |

| Canonical SMILES | C1=CN(C(=O)NC1=O)C2C(--INVALID-LINK--CO">C@@HO)(F)F |

| InChI Key | FIRDBEQIJQERSE-WETFRILZSA-N |

Molecular Visualization

The two-dimensional chemical structure of 2',2'-Difluoro-2'-deoxyuridine is depicted below, with standard atom numbering for the pyrimidine and sugar rings.

Quantitative Structural Data

Selected Bond Lengths

| Bond | Length (Å) | Description |

| N1–C1' | 1.47 | Glycosidic bond |

| C1'–C2' | 1.55 | Sugar ring bond |

| C2'–C3' | 1.54 | Sugar ring bond |

| C3'–C4' | 1.53 | Sugar ring bond |

| C4'–O4' | 1.44 | Sugar ring bond |

| O4'–C1' | 1.42 | Sugar ring bond |

| C2'–F | ~1.36 | Carbon-Fluorine bond (average) |

| C4'–C5' | 1.52 | Exocyclic bond |

| C5'–O5' | 1.42 | Hydroxymethyl group |

| N1=C6 | 1.38 | Uracil ring bond |

| C5=C6 | 1.34 | Uracil ring bond |

Note: Data are based on DFT calculations for the structurally analogous Gemcitabine molecule.[1]

Selected Bond Angles

| Angle | Value (degrees) | Description |

| O4'–C1'–N1 | 108.5 | Glycosidic bond angle |

| C2'–C1'–N1 | 114.8 | Glycosidic bond angle |

| C1'–C2'–C3' | 102.1 | Sugar ring angle |

| C2'–C3'–C4' | 102.5 | Sugar ring angle |

| C3'–C4'–O4' | 104.9 | Sugar ring angle |

| C4'–O4'–C1' | 109.3 | Sugar ring angle |

| F–C2'–F | ~107.0 | Gem-difluoro angle |

| C1'–O4'–C4' | 109.3 | Sugar pucker related |

Note: Data are based on DFT calculations for the structurally analogous Gemcitabine molecule.[1]

Experimental Protocols for Structural Characterization

The definitive structure of a novel or modified nucleoside like dFdU is typically determined using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography.

Protocol for NMR Spectroscopic Analysis

This protocol describes the steps for the complete NMR structural assignment of 2',2'-Difluoro-2'-deoxyuridine, based on established methods for its parent compound, Gemcitabine.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of high-purity 2',2'-Difluoro-2'-deoxyuridine solid.

-

Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0.00 ppm).

-

Cap the NMR tube and gently vortex to ensure complete dissolution and homogeneity.

2. NMR Instrument Setup:

-

Use a high-field NMR spectrometer, such as a Bruker DRX 500, operating at a proton frequency of 500 MHz.

-

Tune and match the probe for the relevant nuclei (¹H, ¹³C, ¹⁹F).

-

Shim the magnetic field to achieve high resolution and symmetrical line shapes using the solvent lock signal.

-

Maintain a constant sample temperature, typically 298 K (25 °C), for all experiments.

3. Data Acquisition:

-

1D ¹H NMR: Acquire a standard one-dimensional proton spectrum to identify all proton signals. Key signals include those from the uracil ring (H5, H6), the sugar ring (H1', H3', H4', H5'), and hydroxyl groups.

-

1D ¹³C NMR: Acquire a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

1D ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum. The two fluorine atoms at the C2' position are diastereotopic and are expected to show a complex splitting pattern (geminal F-F coupling and coupling to nearby protons).

-

2D ¹H-¹H COSY (Correlation Spectroscopy): Perform a COSY experiment to establish proton-proton scalar coupling networks, which helps in assigning protons within the sugar ring.

-

2D ¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): Run an HSQC or HMQC experiment to correlate each proton with its directly attached carbon atom. This is essential for definitive carbon assignments.

-

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum to identify longer-range (2-3 bond) correlations between protons and carbons. This is critical for connecting the uracil base to the sugar ring via the glycosidic bond (correlations from H1' to C2 and C6).

4. Data Processing and Analysis:

-

Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Analyze the splitting patterns (multiplicity) and coupling constants (J-values) to deduce spatial relationships between nuclei.

-

Combine all 1D and 2D data to achieve a complete and unambiguous assignment of all ¹H, ¹³C, and ¹⁹F resonances.

Representative Protocol for Single-Crystal X-ray Crystallography

This protocol outlines the general workflow for determining the three-dimensional structure of a small organic molecule like dFdU.

1. Crystallization:

-

Grow single crystals of dFdU suitable for diffraction (typically >0.1 mm in all dimensions). This is often the most challenging step.

-

A common method is slow evaporation. Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol/water) to near-saturation.

-

Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks until well-formed crystals appear.

2. Crystal Mounting and Data Collection:

-

Select a high-quality, single crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

-

Flash-cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.

-

Mount the goniometer on the X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation) and a detector.

-

Collect a series of diffraction images by rotating the crystal in the X-ray beam.

3. Data Processing:

-

Integrate the raw diffraction images to determine the intensity and position of each reflection.

-

Index the reflections to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's Bravais lattice.

-

Determine the space group from the systematic absences in the diffraction data.

-

Scale and merge the data to produce a final reflection file containing a unique set of hkl indices and their corresponding intensities.

4. Structure Solution and Refinement:

-

Solve the "phase problem" using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial molecular model by fitting atoms into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the calculated and observed diffraction patterns match closely.

-

Locate and refine hydrogen atoms from the difference electron density maps or place them in calculated positions.

-

The final refined structure provides precise atomic coordinates, from which all bond lengths, bond angles, and torsion angles can be calculated.

Metabolic Pathway Context

The structural identity of 2',2'-Difluoro-2'-deoxyuridine is best understood in the context of its formation from the parent drug, Gemcitabine.

References

Biotransformation of Gemcitabine to 2',2'-Difluoro-2'-deoxyuridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biotransformation of the anticancer drug gemcitabine (dFdC) into its primary metabolite, 2',2'-difluoro-2'-deoxyuridine (dFdU). This process is a critical determinant of gemcitabine's efficacy and toxicity. This document details the enzymatic pathways involved, presents key quantitative data, outlines experimental protocols for studying this transformation, and provides visual representations of the core concepts.

Introduction to Gemcitabine Metabolism

Gemcitabine is a nucleoside analog that requires intracellular activation through phosphorylation to exert its cytotoxic effects.[1] However, a significant portion of administered gemcitabine is rapidly converted to the inactive metabolite dFdU.[1][2] This biotransformation is primarily catalyzed by the enzyme cytidine deaminase (CDA), which is ubiquitously expressed in the liver, blood, and various tissues.[1][3] The balance between the activation and inactivation pathways of gemcitabine is a key factor in its therapeutic index.

The Core Biotransformation Pathway

The primary pathway for the conversion of gemcitabine to dFdU is through deamination, a reaction catalyzed by cytidine deaminase (CDA).[3] This enzyme removes the amino group from the cytidine base of gemcitabine, converting it to a uridine base, thus forming dFdU.

Another intracellular pathway involves the phosphorylation of gemcitabine to gemcitabine monophosphate (dFdCMP) by deoxycytidine kinase (dCK).[4] Subsequently, dFdCMP can be deaminated by deoxycytidylate deaminase (DCTD) to form 2',2'-difluoro-2'-deoxyuridine monophosphate (dFdUMP).[4]

dot

Caption: Metabolic pathway of gemcitabine activation and inactivation.

Quantitative Data

The following tables summarize key quantitative parameters related to the biotransformation and activity of gemcitabine and dFdU.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | Source(s) |

| Cytidine Deaminase (CDA) | Gemcitabine | 95.7 | [3] |

| Deoxycytidine Kinase (dCK) | Gemcitabine | 4.6 | [3][5] |

| Deoxycytidine Kinase (dCK) | Deoxycytidine | 1.5 | [3][5] |

Table 2: Pharmacokinetic Parameters in Human Plasma

| Compound | Clearance (L/min) | Volume of Distribution (Vd) (L) | Half-life (t½) (min) | Source(s) |

| Gemcitabine | 2.70 (31.0% CV) | 30 | < 30 | [6][7][8] |

| dFdU | 0.0515 (35.8% CV) | 238 | - | [7][8] |

| Gemcitabine | 2.7 (31% CV) | 15 | - | [7] |

| dFdU | 0.04 (35% CV) | 46 | - | [7] |

CV: Coefficient of Variation

Table 3: In Vitro Cytotoxicity (IC50 Values)

| Cell Line | Compound | Exposure Time | IC50 (µM) | Source(s) |

| HepG2 | Gemcitabine | 72 hours | ~0.005 | [9] |

| HepG2 | dFdU | 72 hours | ~500 | [9] |

| A549 | Gemcitabine | 72 hours | - | [9] |

| A549 | dFdU | 72 hours | - | [9] |

| MIA PaCa-2 (Parental) | Gemcitabine | - | 0.00032 | [10] |

| MIA PaCa-2 (Resistant) | Gemcitabine | - | 1.243 | [10] |

| Primary Pancreatic Cancer Cells | Gemcitabine | - | Lower than cell lines | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biotransformation of gemcitabine.

Cytidine Deaminase (CDA) Enzyme Assay

This protocol is adapted from methodologies that measure the deamination of a cytidine analog.[12][13][14][15]

Principle: The activity of CDA is determined by measuring the rate of conversion of gemcitabine to dFdU. This can be quantified by monitoring the change in absorbance or by separating and quantifying the substrate and product using chromatography. A common method involves measuring the release of ammonia during the deamination reaction.[12][13]

Materials:

-

Purified CDA or cell/tissue lysate

-

Gemcitabine hydrochloride

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

-

Reagents for ammonia quantification (e.g., Berthelot's reagent) or HPLC/LC-MS/MS system for dFdU quantification.

-

96-well microplate and plate reader (for colorimetric assays)

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the CDA enzyme source.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding a known concentration of gemcitabine.

-

Incubate the reaction at 37°C for a specific time period (e.g., 30-60 minutes).

-

Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

-

Quantify the amount of dFdU produced using a validated LC-MS/MS method or measure the ammonia released using a colorimetric assay.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

dot

Caption: Workflow for a typical cytidine deaminase (CDA) enzyme assay.

Deoxycytidine Kinase (dCK) Enzyme Assay

This protocol is based on methods that measure the phosphorylation of deoxycytidine analogs.[3][16][17][18]

Principle: dCK activity is determined by measuring the rate of formation of gemcitabine monophosphate (dFdCMP) from gemcitabine. This is often a coupled enzyme assay where the product of the dCK reaction is a substrate for a subsequent reaction that can be monitored spectrophotometrically.[17]

Materials:

-

Purified dCK or cell/tissue lysate

-

Gemcitabine

-

ATP (as a phosphate donor)

-

Coupling enzymes and substrates (e.g., pyruvate kinase, lactate dehydrogenase, phosphoenolpyruvate, NADH)

-

Assay Buffer (e.g., Tris-HCl buffer, pH 7.6, containing MgCl2 and DTT)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ATP, and the coupling enzymes/substrates.

-

Add the dCK enzyme source to the mixture.

-

Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding gemcitabine.

-

Monitor the decrease in absorbance at 340 nm in real-time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction velocity from the linear portion of the absorbance curve.

-

Determine the enzyme activity, typically expressed as nmol of ADP formed (equivalent to dFdCMP formed) per minute per mg of protein.

Cell Culture and In Vitro Metabolism Studies

This protocol describes a general procedure for studying gemcitabine metabolism in cancer cell lines.[11][19][20][21][22][23]

Cell Lines and Culture Conditions:

-

Pancreatic cancer cell lines such as BxPC-3, MIA PaCa-2, and PANC-1 are commonly used.[11][19][20][21][22][23]

-

Maintain cells in the recommended culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO2.[19][20]

Experimental Procedure:

-

Seed cells in culture plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of gemcitabine (e.g., 10 µM and 100 µM).[22]

-

Incubate the cells for different time points (e.g., 1, 4, and 24 hours).[11][22]

-

At each time point, collect both the cell culture medium and the cells.

-

For the medium, centrifuge to remove any debris and store the supernatant at -80°C for analysis of extracellular gemcitabine and dFdU.

-

For the cells, wash with ice-cold PBS, detach the cells, and count them.

-

Lyse the cells (e.g., by sonication or with a lysis buffer) and extract the intracellular metabolites.

-

Analyze the extracellular and intracellular samples for gemcitabine and its metabolites (dFdU, dFdCMP, dFdCDP, dFdCTP) using a validated LC-MS/MS method.

LC-MS/MS Quantification of Gemcitabine and dFdU

This protocol outlines a general method for the simultaneous quantification of gemcitabine and dFdU in biological matrices.[2][7][12][24][25][26][27][28]

Principle: Liquid chromatography is used to separate gemcitabine and dFdU from other components in the sample, and tandem mass spectrometry provides sensitive and specific detection and quantification.

Sample Preparation:

-

To plasma or cell lysate samples, add an internal standard (e.g., isotopically labeled gemcitabine and dFdU).

-

Perform protein precipitation by adding a solvent like acetonitrile, followed by centrifugation.

-

The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 0.2-0.5 mL/min.

Mass Spectrometric Conditions:

-

Ionization: Electrospray ionization (ESI) in positive mode for gemcitabine and negative mode for dFdU.

-

Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for gemcitabine, dFdU, and their internal standards.

dot

Caption: General workflow for LC-MS/MS analysis of gemcitabine and dFdU.

Conclusion

The biotransformation of gemcitabine to dFdU by cytidine deaminase is a pivotal step in its metabolism, significantly impacting its clinical activity. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the development of strategies to optimize gemcitabine therapy. This may include the co-administration of CDA inhibitors or the development of gemcitabine analogs that are less susceptible to deamination. The methodologies and data presented in this guide provide a solid foundation for researchers and drug developers working to enhance the therapeutic potential of gemcitabine.

References

- 1. Pharmacokinetics and pharmacogenetics of Gemcitabine as a mainstay in adult and pediatric oncology: an EORTC-PAMM perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Intracellular pharmacokinetics of gemcitabine, its deaminated metabolite 2′,2′‐difluorodeoxyuridine and their nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinetic studies on 2',2'-difluorodeoxycytidine (Gemcitabine) with purified human deoxycytidine kinase and cytidine deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. oaepublish.com [oaepublish.com]

- 6. researchgate.net [researchgate.net]

- 7. Population pharmacokinetics of gemcitabine and its metabolite in patients with cancer: effect of oxaliplatin and infusion rate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [Population pharmacokinetics of gemcitabine applied to personalize the dosage used in cancer patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Gemcitabine Resistance in Pancreatic Ductal Carcinoma Cell Lines Stems from Reprogramming of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Gemcitabine Sensitivity in Primary Human Pancreatic Cancer Cells and Paired Stellate Cells Is Driven by Heterogenous Drug Uptake and Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. FFCD-1004 Clinical Trial: Impact of Cytidine Deaminase Activity on Clinical Outcome in Gemcitabine-Monotherapy Treated Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ffcd.fr [ffcd.fr]

- 14. Cytidine Deaminase Assay Kit (ab239723) is not available | Abcam [abcam.com]

- 15. pnas.org [pnas.org]

- 16. Gemcitabine Pharmacogenomics: Deoxycytidine Kinase (DCK) and Cytidylate Kinase (CMPK) Gene Resequencing and Functional Genomics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]

- 18. Role of deoxycytidine kinase (dCK) activity in gemcitabine's radioenhancement in mice and human cell lines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Overcoming Gemcitabine Resistance in Pancreatic Cancer Using the BCL-XL–Specific Degrader DT2216 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Pooled CRISPR screening in pancreatic cancer cells implicates co-repressor complexes as a cause of multiple drug resistance via regulation of epithelial-to-mesenchymal transition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Intracellular Cytidine Deaminase Regulates Gemcitabine Metabolism in Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Phenotype and Genotype of Pancreatic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A novel method for quantification of gemcitabine and its metabolites 2′,2′-difluorodeoxyuridine and gemcitabine triphosphate in tumour tissue by LC–MS/MS: comparison with 19F NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]